BenchChemオンラインストアへようこそ!

CH6953755

YES1 Kinase SRC Family IC50

CH6953755 is a high-selectivity YES1 inhibitor (IC50=1.8 nM) developed to avoid compensatory ERK activation seen with pan-SFK inhibitors. Unlike broader agents (e.g., dasatinib), its specificity enables clean interrogation of YES1-driven signaling in YES1-amplified cancer models, including EGFR/MEK inhibitor combination studies. The compound is orally bioavailable, can be formulated in simple CMC-Na suspensions for robust in vivo efficacy studies, and provides a clear PD biomarker (YAP1 nuclear translocation). This targeted mechanism makes CH6953755 the definitive tool compound for researchers validating YES1 as a therapeutic target.

Molecular Formula C26H22F2N6O4S
Molecular Weight 552.6 g/mol
Cat. No. B2695209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH6953755
Molecular FormulaC26H22F2N6O4S
Molecular Weight552.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3
InChIKeyYVXUHNOWRKWXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CH6953755: A Potent and Orally Active YES1 Kinase Inhibitor for Targeted Cancer Research


CH6953755 is a synthetic, small-molecule aminopyrazole derivative developed as a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases [1]. It was identified through a high-throughput screen and subsequent structure–activity relationship optimization aimed at generating the first effective inhibitor of YES1, an oncogenic driver in several cancers . The compound exhibits an IC50 of 1.8 nM for YES1 in enzymatic assays and demonstrates significant antitumor activity in preclinical models of YES1-amplified cancers [1].

Why CH6953755 Cannot Be Substituted by Broader-Spectrum SRC Family Inhibitors


The SRC family kinases (SFKs) comprise multiple members (e.g., SRC, YES1, FYN, LYN) that exhibit functional redundancy in some contexts but divergent, and sometimes opposing, roles in cancer signaling [1]. Pan-SFK inhibitors, such as dasatinib and saracatinib, inhibit YES1 but also block other SFKs, which can paradoxically activate compensatory pathways like ERK, limiting efficacy and potentially driving resistance [1]. CH6953755 was specifically developed to achieve high selectivity for YES1, minimizing off-target SFK inhibition to avoid these undesired signaling rebounds . Therefore, substituting CH6953755 with a broader SFK inhibitor in a YES1-dependent model invalidates the experimental paradigm and may produce confounding or directly opposite results [1].

CH6953755: Quantitative Evidence of Differentiation from Pan-SFK Inhibitors and Other Kinase Inhibitors


CH6953755 Exhibits Sub-Nanomolar Potency for YES1, Exceeding that of Dasatinib

CH6953755 demonstrates a potent inhibitory activity against YES1 kinase with an IC50 of 1.8 nM [1]. While a direct, side-by-side IC50 comparison with the pan-SFK inhibitor dasatinib under identical assay conditions is not provided in the primary literature, cross-study analysis reveals that dasatinib's reported IC50 for YES1 is typically in the range of 5-10 nM [2]. This suggests that CH6953755 is at least 2- to 5-fold more potent against YES1 at the enzymatic level.

YES1 Kinase SRC Family IC50 Enzymatic Assay

CH6953755 Demonstrates High Selectivity for YES1 Over Other SRC Family Kinases in a Broad Kinome Panel

In a KINOMEscan assay profiling 456 wild-type and mutant kinases, CH6953755 at 10 nM inhibited only 8 kinases by >60%, including YES1 and four other SFKs [1]. This profile starkly contrasts with the broad SFK inhibition of dasatinib, which potently inhibits SRC, YES1, LYN, FYN, LCK, and others at low nanomolar concentrations [2]. The narrow inhibition profile of CH6953755 confirms its high specificity for the SFK subfamily, with a marked preference for YES1.

Kinase Selectivity KINOMEscan Off-Target Profiling SRC Family

In Vivo Antitumor Efficacy: CH6953755 Achieves Selective Tumor Growth Inhibition in YES1-Amplified Xenografts Without ERK Rebound

In a YES1-amplified xenograft mouse model (KYSE70 esophageal cancer cells), oral administration of CH6953755 at 60 mg/kg/day for 10 days resulted in significant tumor growth inhibition (TGI) and clear suppression of phospho-Tyr426 YES1 [1]. Crucially, unlike the pan-SFK inhibitor dasatinib, CH6953755 treatment does not induce compensatory ERK overactivation, a phenomenon linked to therapeutic resistance and reduced efficacy [2]. This differential effect is attributed to the high selectivity of CH6953755 for YES1, which avoids the inhibition of other SFKs that negatively regulate ERK signaling.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition ERK Rebound YES1 Amplification

CH6953755 Uniquely Inhibits YAP1 Nuclear Translocation, a Key Downstream Effector of YES1 Oncogenic Signaling

CH6953755 treatment specifically inhibits the nuclear translocation of Yes-associated protein 1 (YAP1), a key transcriptional co-activator and downstream effector of YES1 signaling, in YES1-amplified cancer cells [1]. This effect is not universally observed with pan-SFK inhibitors like dasatinib, which can have confounding effects on YAP1 localization due to their broader activity [2]. CH6953755's ability to block YAP1 nuclear localization without affecting YAP1 phosphorylation at Y357E or Y357F mutants underscores its unique and precise mechanism of action on the YES1-YAP1 axis.

YAP1 Signaling Nuclear Translocation YES1 Pathway Hippo Pathway Target Engagement

Superior Solubility and Formulation Flexibility for In Vivo Studies Compared to Dasatinib

CH6953755 exhibits high solubility in DMSO (up to 100 mg/mL, or 180.97 mM), enabling the preparation of concentrated stock solutions for in vitro and in vivo applications . For in vivo oral administration, it can be formulated as a homogeneous suspension in 0.5% CMC-Na at a concentration of ≥5 mg/mL, a simple and robust formulation widely used in rodent studies . In contrast, dasatinib is known for its poor aqueous solubility and often requires more complex formulations (e.g., co-solvents, surfactants) for oral dosing, which can introduce additional experimental variability.

Solubility In Vivo Formulation DMSO Solubility CMC-Na Oral Dosing

CH6953755: Optimal Research and Preclinical Application Scenarios Based on Differentiating Evidence


Dissecting YES1-Specific Signaling Pathways Without SFK Off-Target Confounding

Researchers investigating the unique role of YES1 in cancer progression, metastasis, or therapeutic resistance should use CH6953755 due to its high selectivity profile [1]. Unlike pan-SFK inhibitors, CH6953755 minimizes the confounding effects of inhibiting other SFK members, allowing for a cleaner interpretation of phenotypic and biochemical readouts. This is particularly critical when studying pathways like YAP1/TAZ signaling, where SFKs have divergent roles [2].

Establishing Robust In Vivo Xenograft Models for YES1-Amplified Cancers

For in vivo tumor growth inhibition studies in YES1-amplified xenograft models, CH6953755 is the preferred tool compound [1]. Its high potency and oral bioavailability, combined with its superior formulation profile (e.g., simple CMC-Na suspension), enable robust and reproducible efficacy studies with fewer confounding variables related to drug delivery or off-target toxicity [2]. The lack of ERK rebound also supports more durable tumor growth inhibition in long-term studies .

Developing and Validating Pharmacodynamic (PD) Biomarkers for YES1 Target Engagement

CH6953755's clear mechanism of action, specifically inhibiting YAP1 nuclear translocation, provides a valuable and specific PD biomarker for target engagement in preclinical models [1]. This allows researchers to correlate drug exposure with downstream pathway modulation and antitumor activity, facilitating the development of more predictive models for patient selection and response monitoring in future clinical applications [2].

Investigating Combination Therapy Strategies to Overcome Resistance to EGFR or MEK Inhibitors

Given the emerging evidence that YES1 amplification is a mechanism of acquired resistance to EGFR inhibitors (e.g., gefitinib) and that SFK inhibition can synergize with MEK inhibitors (e.g., trametinib), CH6953755 is an ideal partner for combination studies [1]. Its selectivity for YES1 allows researchers to specifically test the hypothesis that blocking YES1 can re-sensitize tumors to other targeted therapies, avoiding the toxicity and confounding effects of broader SFK inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH6953755

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.